6-Phenylpyrazolo[1,5-a]pyrimidine
Overview
Description
6-Phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound has garnered significant interest in medicinal chemistry and material science due to its diverse biological activities and unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of isoflavone and 3-aminopyrazole. This reaction can be carried out under microwave irradiation to yield 5,6-diarylpyrazolo[1,5-a]pyrimidines or via conventional heating to produce 6,7-diarylpyrazolo[1,5-a]pyrimidines . The reaction conditions are optimized to achieve high yields and selectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.
Reduction: Used to modify the electronic properties of the compound.
Substitution: Commonly involves halogenation or alkylation to introduce different substituents on the pyrazole or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products Formed: The major products depend on the specific reaction and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated derivatives .
Scientific Research Applications
6-Phenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antifungal and antimicrobial activities, making it a candidate for developing new drugs.
Mechanism of Action
The mechanism of action of 6-Phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Phenylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine: A broader class of compounds with similar structural motifs but varying substituents.
6,7-Diarylpyrazolo[1,5-a]pyrimidines: These compounds have different aryl groups at positions 6 and 7, which can alter their biological activities and properties.
5,6-Diarylpyrazolo[1,5-a]pyrimidines: Similar to this compound but with different substitution patterns, leading to distinct chemical and biological behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique properties and activities compared to other derivatives .
Properties
IUPAC Name |
6-phenylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-8-13-12-6-7-14-15(12)9-11/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZZBWMZADBGCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CC=N3)N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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